molecular formula C10H16O2 B12578317 4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] CAS No. 459796-71-5

4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]

Cat. No.: B12578317
CAS No.: 459796-71-5
M. Wt: 168.23 g/mol
InChI Key: GIYZWXQKWHUZQU-UHFFFAOYSA-N
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Description

4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a seven-membered oxabicycloheptane ring and an oxetane ring, with an ethyl group attached to the spiro carbon. The presence of these rings imparts significant strain to the molecule, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxabicycloheptane ring. The oxetane ring is then introduced through a spirocyclization reaction, often using a strong base or a Lewis acid as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxetane ring to a more stable structure.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the oxetane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the strain in its spirocyclic structure, which makes it susceptible to nucleophilic attack and other chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[4.1.0]heptane: A simpler analog without the ethyl group and oxetane ring.

    Cyclohexene oxide: Lacks the spiro linkage and oxetane ring but shares the oxabicycloheptane structure.

    4-Vinyl-1-cyclohexene 1,2-epoxide: Contains a vinyl group and an epoxide ring, similar in reactivity but different in structure.

Uniqueness

4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] is unique due to its spirocyclic structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new materials and pharmaceuticals.

Properties

CAS No.

459796-71-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]

InChI

InChI=1S/C10H16O2/c1-2-7-3-8-9(12-8)4-10(7)5-11-6-10/h7-9H,2-6H2,1H3

InChI Key

GIYZWXQKWHUZQU-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2C(O2)CC13COC3

Origin of Product

United States

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